(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone
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Overview
Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.496. The purity is usually 95%.
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Scientific Research Applications
Cytoprotective Antiulcer Activity The derivative compounds, including (1H-1,2,4-triazol-1-yl)pyrimidines, have been synthesized and evaluated for cytoprotective antiulcer activity. These compounds demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating a potential therapeutic application in ulcer treatment and cytoprotection (Ikeda et al., 1996).
Enzymatic Involvement in Methanol Detoxification Research indicates the involvement of several enzymes, including cytochrome P450 monooxygenases, catalases, alcohol dehydrogenases, esterases, and glutathione S-transferases in methanol detoxification. This is based on studies conducted on Drosophila melanogaster, providing insights into the metabolic pathways involved in alcohol metabolism (Wang et al., 2013).
Anti-Asthmatic Activities Derivatives including ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have been synthesized and showed potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Inhibition of Adipocyte Differentiation and Adipose Tissue Development The compound, 1-(6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-c)pyridazin-3-yl)-N3-((7-pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo(7)annulene-2-yl)-1H-1,2,4-triazole-3,5-diamine (R428), has been studied for its role in inhibiting adipocyte differentiation and reducing adipose tissue development in a murine model. This opens avenues for research in obesity and related metabolic disorders (Lijnen et al., 2011).
Enhancement of Synaptic Plasticity and Reversal of Motor and Cognitive Functions NSI-189 Phosphate, a compound related to the given chemical structure, has been shown to enhance synaptic plasticity and reverse impairments in motor and cognitive functions in a mouse model, suggesting its potential application in treating neurodegenerative diseases and cognitive disorders (Liu et al., 2019).
Anti-inflammatory Activity The derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, including the triazole variant, have exhibited potential anti-inflammatory activity, indicating a possible alternative to classical non-steroidal anti-inflammatories by acting through inhibition of tumor necrosis factor-alpha production (Robert et al., 1997).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring have been found to interact with various biological targets, including enzymes like aromatase .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a 1,2,4-triazole ring have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone” and similar compounds could have potential applications in the development of new anticancer drugs.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c32-24(21-11-12-22(28-27-21)31-18-25-17-26-31)30-15-13-29(14-16-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVYTTIAWAXTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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